dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine
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Overview
Description
Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine is an organic compound with the molecular formula C12H19N3 It is characterized by the presence of a quinoxaline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with dimethylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethylamine hydrochloride and a suitable base such as sodium hydroxide or potassium carbonate. The reaction is often conducted in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the product using techniques like distillation or crystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various tetrahydroquinoxaline derivatives .
Scientific Research Applications
Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with a similar bicyclic structure.
Tetrahydroquinoxaline: A reduced form of quinoxaline with similar structural features.
Dimethylamine: A simple amine that is part of the structure of dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine.
Uniqueness
This compound is unique due to its specific combination of a quinoxaline ring and a dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1018587-38-6 |
---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
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